Bromo-(3-bromo-adamantan-1-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-bromo-2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVWUJFDWNKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102516-42-7 | |
| Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Bromo-(3-bromo-adamantan-1-yl)-acetic acid" chemical properties
Executive Summary
Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS: 102516-42-7) is a specialized, dual-halogenated adamantane derivative serving as a critical intermediate in the synthesis of bulky, lipophilic
Its structural uniqueness lies in the presence of two distinct electrophilic sites:
-
The
-bromide: A kinetically active site adjacent to the carboxylic acid, primed for nucleophilic substitution ( ) to generate -amino acids. -
The Bridgehead (C3) bromide: A sterically hindered, tertiary halide on the adamantane cage, prone to
solvolysis, serving as a precursor for hydroxyl or amino functionalization.
This compound is of high interest in the development of DPP-4 inhibitors (e.g., Saxagliptin analogs) and antiviral agents, where the adamantane cage provides metabolic stability and improved pharmacokinetics via the "lipophilic bullet" effect.
Physicochemical Profile
The compound combines the lipophilicity of the diamondoid cage with the polarity of a carboxylic acid.
| Property | Data | Note |
| IUPAC Name | 2-Bromo-2-(3-bromotricyclo[3.3.1.1^{3,7}]decan-1-yl)acetic acid | |
| CAS Number | 102516-42-7 | Distinct from mono-bromo analog (17768-34-2) |
| Molecular Formula | ||
| Molecular Weight | 352.06 g/mol | High bromine mass contribution |
| Physical State | Off-white to pale yellow solid | |
| Melting Point | 194–200 °C (Decomposes) | Based on analog stability profiles |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (acidic pH) |
| pKa | ~3.5 – 4.0 | Enhanced acidity due to |
Synthetic Methodology
The synthesis of this compound typically follows a sequential halogenation strategy starting from 1-adamantaneacetic acid. The protocol requires differentiating between the radical mechanism needed for the cage and the enol-based mechanism needed for the
Synthesis Workflow (DOT Visualization)
Figure 1: Sequential bromination strategy distinguishing between cage functionalization and side-chain activation.
Detailed Protocol
Step 1: Bridgehead Bromination (Cage Functionalization)
-
Reagents: 1-Adamantaneacetic acid, Bromine (
), Aluminum Chloride ( ) or Iron ( ) catalyst. -
Conditions: The adamantane cage is unreactive to standard electrophiles. Bromination requires harsh conditions (refluxing
) to drive radical substitution at the tertiary bridgehead carbon (C3). -
Mechanism: The thermodynamic stability of the tertiary adamantyl radical allows selective bromination at the 3-position over the secondary carbons.
Step 2:
-
Reagents: 3-Bromo-1-adamantaneacetic acid (Intermediate), Thionyl Chloride (
) or Phosphorus Tribromide ( ), Bromine ( ). -
Method (Hell-Volhard-Zelinsky Modification):
-
Activate the carboxylic acid to an acyl halide using
or . -
This promotes enolization of the acyl halide.
-
The enol attacks molecular bromine to form the
-bromo acyl halide. -
Hydrolysis yields the target
-bromo acid.
-
-
Critical Control Point: Anhydrous conditions are strictly required to prevent premature hydrolysis of the acyl halide intermediate.
Reactivity & Functionalization Profile
The utility of CAS 102516-42-7 stems from the orthogonal reactivity of its two bromine atoms. This allows for "programmed" synthesis where the side chain is modified first, followed by the cage.
Reactivity Logic (DOT Visualization)
Figure 2: Orthogonal reactivity map demonstrating the divergent synthetic pathways for the
Key Transformations
-
Synthesis of Adamantyl-Glycine Analogs: The primary application is the conversion of the
-bromo group to an amine.-
Reagent: Sodium Azide (
) followed by reduction ( ), or direct amination with aqueous ammonia. -
Outcome: Generates (3-bromo-adamantan-1-yl)-glycine .
-
Significance: This is a direct precursor to Saxagliptin-type pharmacophores.
-
-
Hydrolysis of the Cage Bromine: The C3-bromine is stable to basic
conditions used for the -position. However, it can be hydrolyzed to a hydroxyl group using Silver Nitrate ( ) in aqueous acetone ( mechanism).-
Why do this? To increase polarity and create 3-hydroxy-adamantyl derivatives, which are common metabolites and active drug fragments.
-
Applications in Drug Development[3][4][5]
DPP-4 Inhibitors (Diabetes)
This compound is a structural bioisostere for precursors used in the synthesis of Saxagliptin and Vildagliptin .
-
Mechanism: These drugs inhibit Dipeptidyl Peptidase-4 (DPP-4), prolonging the activity of incretin hormones.
-
Role of Adamantane: The bulky cage fits into the S2 hydrophobic pocket of the DPP-4 enzyme, increasing binding affinity (
) and metabolic stability against peptidases. -
Specific Utility: The target acid allows for the introduction of the "glycine" linker connecting the adamantane anchor to the nitrile "warhead" (cyanopyrrolidine).
Antiviral Research
Adamantane derivatives (Amantadine, Rimantadine) have a history as M2 ion channel blockers in Influenza A.
-
Current Research: Dual-functionalized adamantanes (like CAS 102516-42-7) are being explored to overcome resistance. The
-acid moiety allows conjugation to other pharmacophores, creating "hybrid" antivirals.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Procedures:
-
Moisture Sensitivity: The
-bromo acid functionality is relatively stable, but the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or decarboxylation. -
Lachrymator Potential:
-Halo acids can be potent lachrymators (tear-inducing). Handle only in a functioning fume hood. -
Neutralization: Spills should be neutralized with sodium bicarbonate (
) solution before disposal.
References
-
Sigma-Aldrich. (n.d.).[1] 3-Bromoadamantane-1-acetic acid Product Sheet. Retrieved from
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2]
-
ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from
- Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational chemistry for adamantyl-glycine synthesis).
-
Howei Pharm. (n.d.). This compound Catalog Entry. Retrieved from
Sources
Theoretical Characterization & Reactivity Profiling of Bromo-(3-bromoadamantan-1-yl)acetic Acid
Technical Whitepaper | Computational Chemistry & Drug Design
Executive Summary
Bromo-(3-bromoadamantan-1-yl)acetic acid (CAS: 102516-42-7), systematically named 2-bromo-2-(3-bromoadamantan-1-yl)acetic acid , represents a specialized bifunctional adamantane scaffold. It is characterized by two distinct electrophilic sites: a tertiary cage bromide at the C3 position and an
This guide provides a theoretical framework for analyzing this molecule, focusing on its utility as a pharmacophore intermediate for DPP-4 inhibitors (e.g., Vildagliptin analogs) and 11
Computational Methodology
To accurately predict the physicochemical properties and reactivity profiles of this molecule, a standardized Density Functional Theory (DFT) protocol is recommended. This workflow ensures data integrity and reproducibility.
Standardized DFT Protocol
-
Software Platform : Gaussian 16 or GAMESS (US).
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic thermochemistry.
-
Basis Set : 6-311G(d,p) for geometry optimization; 6-311++G(2d,2p) for single-point energy calculations to account for the diffuse nature of bromine lone pairs.
-
Solvation Model : IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) and dichloromethane ( ) to simulate biological and synthetic environments, respectively.
Workflow Diagram
The following diagram outlines the logical flow for the theoretical characterization of the target molecule.
Figure 1: Computational workflow for the structural and electronic characterization of bromo-adamantane derivatives.
Structural & Electronic Analysis
Conformational Dynamics
The adamantane cage is rigid, existing in a stable chair-chair conformation. However, the acetic acid side chain at C1 introduces rotational degrees of freedom.
-
Dihedral Scan : A relaxed potential energy surface (PES) scan around the
bond is critical. Theoretical studies on similar 1-substituted adamantanes indicate a rotational barrier of approximately 3–5 kcal/mol, allowing for free rotation at room temperature. -
Steric Bulk : The bulky adamantane cage shields the
-proton, potentially increasing the acidity of the carboxylic acid via steric inhibition of solvation of the undissociated form, while the -bromine provides inductive stabilization to the carboxylate anion.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for identifying reactive sites.
-
Negative Regions (Red) : Concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid.
-
Positive Regions (Blue) : Concentrated on the carboxylic hydrogen (acidic proton).
-
Electrophilic Sites :
-
Site A (
-Carbon) : The carbon bonded to the bromine and carboxyl group shows a localized positive potential, indicating susceptibility to attack, though sterically hindered. -
Site B (C3-Cage Carbon) : The tertiary carbon bonded to bromine is electron-deficient but sterically blocked from backside attack, precluding
and favoring pathways.
-
Reactivity Profiling & Synthesis Pathways
The core utility of Bromo-(3-bromoadamantan-1-yl)acetic acid lies in its differential reactivity. The theoretical basis for its chemical behavior is defined by the stability of the intermediates formed during substitution reactions.
Competing Mechanisms: vs.
-
-Bromo Substitution (
) :-
Mechanism : Nucleophilic attack (e.g., by an amine) at the
-carbon displaces the bromide. -
Theoretical Insight : Transition state calculations would likely show a high energy barrier due to the steric clash between the incoming nucleophile and the adjacent adamantane cage. However, the adjacent carbonyl group activates this position.
-
-
Cage-Bromo Solvolysis (
) :-
Mechanism : Spontaneous departure of the bromide ion to form a carbocation.
-
Theoretical Insight : The 3-adamantyl cation is relatively stable due to hyperconjugation and relief of 1,3-diaxial strain. DFT calculations (B3LYP/6-31G*) on 1-bromoadamantane confirm that the ionization energy is accessible in polar protic solvents, leading to the formation of 3-hydroxy derivatives (common in Vildagliptin synthesis).
-
Reaction Pathway Diagram
Figure 2: Divergent reactivity pathways. Path 1 represents the functionalization of the side chain, while Path 2 represents the modification of the adamantane cage.
Quantitative Data Summary
The following table summarizes predicted properties based on comparative theoretical studies of brominated adamantanes.
| Property | Value (Predicted/Theoretical) | Methodology | Relevance |
| LogP | 3.8 - 4.2 | QSAR / Consensus | High lipophilicity; indicates good membrane permeability but poor aqueous solubility. |
| Dipole Moment | 2.5 - 3.1 Debye | DFT (B3LYP/6-31G*) | Affects solubility and orientation in the active site of enzymes (e.g., DPP-4). |
| C-Br Bond Length (Cage) | 1.98 Å | Geometry Opt | Typical for tertiary alkyl bromides; indicates a weaker bond prone to heterolysis. |
| C-Br Bond Length ( | 1.94 Å | Geometry Opt | Slightly shorter/stronger due to proximity to electron-withdrawing carboxyl group. |
| HOMO Energy | -6.8 eV | DFT | Indicates ionization potential; relevant for oxidative stability. |
Experimental Validation Protocols
To validate the theoretical models, the following experimental data points should be correlated with calculated values:
-
Vibrational Spectroscopy (IR) :
-
Predicted : C=O stretch at ~1710-1720 cm⁻¹; C-Br stretch (cage) at ~650 cm⁻¹; C-Br stretch (
) at ~600 cm⁻¹. -
Protocol : Measure FTIR in KBr pellet. Compare experimental frequencies with scaled harmonic frequencies from DFT.
-
-
NMR Shift Prediction :
-
Predicted :
NMR signal for the -carbon should be significantly deshielded (~40-50 ppm) due to the Br and COOH groups. The C3-Br cage carbon typically appears around 60-70 ppm. -
Protocol : GIAO (Gauge-Independent Atomic Orbital) method in Gaussian to calculate isotropic shielding tensors.
-
Conclusion
Theoretical studies on Bromo-(3-bromoadamantan-1-yl)acetic acid reveal a molecule defined by the tension between the rigid, lipophilic adamantane cage and the reactive, polar side chain. The stability of the C3-cation drives the cage functionalization (hydroxylation), while the activated
References
-
Gladkikh, B. P., et al. (2024).[1] Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas.[1][2] Russian Journal of Organic Chemistry. Link
-
Danilov, I. V., et al. (2021).[3] Phase transitions in 1-bromoadamantane compared to 1-chloroadamantane: similarities and unique features. Physical Chemistry Chemical Physics.[3] Link
-
BenchChem . (2025).[4] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Link
-
Schleyer, P. v. R. (1990). The Chemistry of Adamantane. Chemical Reviews. (Foundational text on adamantane carbocation stability). Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics. (Primary citation for B3LYP method). Link
Sources
Methodological & Application
Synthesis of "Bromo-(3-bromo-adamantan-1-yl)-acetic acid" step-by-step
Application Note: High-Purity Synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid
-Bromo-(3-bromo-1-adamantyl)acetic acid (CAS: 102516-42-7)[1][2][3]Executive Summary
This technical guide details the step-by-step synthesis of This compound , a critical adamantane-based scaffold used in the development of peptidomimetics and DPP-4 inhibitors (e.g., Saxagliptin analogs).[1][2][3] The protocol addresses the specific challenge of regioselectively introducing two bromine atoms: one at the tertiary bridgehead (C3) of the adamantane core and the second at the
We utilize a Two-Stage Functionalization Strategy to ensure maximum purity and process control. Unlike "one-pot" methods that often yield difficult-to-separate mixtures of mono- and poly-brominated byproducts, this protocol isolates the core-brominated intermediate before proceeding to the alpha-functionalization, ensuring a robust and reproducible workflow suitable for pharmaceutical intermediate production.[1][2][3]
Retrosynthetic Analysis
The synthesis is disconnected into two distinct mechanistic phases:
-
Radical/Ionic Core Bromination: Exploiting the reactivity of the adamantane bridgehead C-H bond.
-
Enol-Driven Alpha-Bromination: Utilizing a modified Hell-Volhard-Zelinsky (HVZ) mechanism via an acyl chloride intermediate.[1][2][3]
Experimental Protocols
Phase 1: Synthesis of 3-Bromo-1-adamantaneacetic acid
Objective: Regioselective bromination of the tertiary C3 bridgehead carbon.[1][2][3]
Rationale: Direct bromination of adamantane derivatives occurs preferentially at the tertiary bridgehead carbons due to the stability of the adamantyl carbocation/radical. The acetic acid side chain at C1 directs the second bromine to the distal C3 position.
Materials:
-
Bromine (
) (30 mL, excess) – Caution: Highly Corrosive/Toxic -
Sodium Metabisulfite (
) (sat. aq. solution)
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser. Top the condenser with a drying tube (
) connected to a gas trap (NaOH solution) to neutralize HBr fumes. -
Addition: Charge the flask with 1-adamantaneacetic acid (10.0 g). Carefully add liquid bromine (30 mL) through the condenser. The solid will dissolve to form a dark red solution.
-
Reaction: Heat the mixture to a gentle reflux (
oil bath) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material should be fully consumed. -
Workup:
-
Cool the mixture to room temperature.
-
Critical Safety Step: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Add saturated
solution dropwise until the red bromine color disappears and a white/off-white precipitate forms.[3]
-
-
Isolation: Extract the aqueous slurry with DCM (
mL). Combine organic layers, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from n-heptane/ethyl acetate to yield 3-bromo-1-adamantaneacetic acid.
Expected Yield: 85–90% Appearance: White crystalline solid.
Phase 2: Synthesis of this compound
Objective: Alpha-bromination via Modified Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]
Rationale: The carboxylic acid proton is not acidic enough to allow direct alpha-deprotonation.[2][3] We convert the acid to the acyl chloride using thionyl chloride (
Materials:
-
Thionyl Chloride (
) (10 mL, excess) -
Bromine (
) (1.0 mL, 19.5 mmol, 1.05 eq) -
N-Bromosuccinimide (NBS) (catalytic, optional initiator)[1][2][3]
Protocol:
-
Acyl Chloride Formation:
-
Alpha-Bromination:
-
Cool the mixture to
. -
Add Bromine (1.0 mL) dropwise over 15 minutes.
-
Heat to reflux (
) for 3 hours. The color will fade as is consumed. -
Mechanistic Check: The enol of the acid chloride reacts with
to form the -bromo acid chloride.
-
-
Hydrolysis (Quench):
-
Cool to
. -
Add DCM (20 mL) to dilute.
-
Slowly pour the mixture into ice-cold water (50 mL) to hydrolyze the acid chloride back to the carboxylic acid. Stir vigorously for 30 minutes.
-
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: The crude product is often pure enough. If necessary, recrystallize from benzene/hexanes or purify via flash chromatography (Acidified Silica, Hexane:EtOAc gradient).
Expected Yield: 75–80% Data:
-
1H NMR (
): 4.15 (s, 1H, -CHBr-COOH), 2.1-2.4 (m, adamantane core protons).[1][2][3] -
Mass Spec: Characteristic isotope pattern for
(M, M+2, M+4 in 1:2:1 ratio).
Process Workflow & Logic
Critical Quality Attributes (CQAs)
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Essential for downstream API synthesis to prevent des-bromo analogs.[1][2][3] |
| Regioselectivity | > 99:1 (C3 vs C5/C7) | 1H NMR | Adamantane core bromination must be specific to C3 (distal). |
| Appearance | White to Off-White Solid | Visual | Coloration indicates residual |
| Water Content | < 0.5% | Karl Fischer | Moisture interferes with subsequent coupling reactions. |
Safety & Handling
-
Bromine (
): Extremely corrosive and volatile. Causes severe chemical burns. MUST be handled in a functioning fume hood with appropriate gloves (PVA or Viton, not standard nitrile) and face shield. -
Thionyl Chloride (
): Reacts violently with water to release and . Quench reactions slowly at low temperatures. -
Pressure: Ensure all reflux setups are vented to a trap; never heat a closed system.
References
-
Adamantane Bromination: Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII.[1][2][3] Monofunktionelle Adamantan-Derivate. Chemische Berichte, 93(6), 1366–1371. Link[1][3]
-
Modified HVZ Reaction: Schwenk, E., & Papa, D. (1948).
-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627. Link[1][3] -
Adamantane Functionalization Review: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7809–7852. Link[1][3]
-
Synthesis of Alpha-Bromo Acids: Watson, L. G., et al. (2009). Practical Synthesis of
-Bromoacids via Acid Chlorides. Organic Process Research & Development, 13(6), 1165–1168. Link[1][3]
Sources
Application Note: A Comprehensive Guide to the Regioselective Bromination of Adamantane
Abstract
Adamantane, with its unique rigid and lipophilic cage structure, is a cornerstone building block in medicinal chemistry and materials science. Its derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents. This application note provides a detailed experimental protocol for the regioselective synthesis of 1-bromoadamantane, a key intermediate for further functionalization. We delve into the mechanistic underpinnings of the electrophilic bromination, discuss alternative synthetic strategies, and provide a comprehensive guide to reaction setup, safety precautions, product purification, and characterization.
Introduction: The Significance of Adamantane and its Halogenation
The adamantane scaffold is a highly sought-after motif in drug discovery due to its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The controlled functionalization of the adamantane cage is paramount for the synthesis of these bioactive molecules. Halogenation, particularly bromination, at the tertiary bridgehead positions serves as a crucial entry point for introducing a wide array of functional groups.
The chemistry of adamantane is largely dictated by the remarkable stability of the tertiary adamantyl cation.[1] This stability facilitates SN1-type reactions at the bridgehead carbons. Electrophilic substitution reactions, such as bromination, proceed preferentially at these tertiary positions due to the formation of this stable carbocation intermediate.[1] This inherent reactivity allows for highly regioselective synthesis of 1-substituted adamantane derivatives.
Mechanistic Insight: Electrophilic Bromination of Adamantane
The bromination of adamantane with molecular bromine (Br₂) is an electrophilic substitution reaction. The reaction is thought to proceed through an ionic pathway, which is often accelerated by the presence of Lewis acids.[1] The mechanism can be summarized as follows:
-
Polarization of Bromine: A non-polar bromine molecule approaches the electron-rich C-H bond at a bridgehead position of adamantane. This induces a dipole in the Br-Br bond. In some cases, a Lewis acid catalyst can assist in this polarization.
-
Formation of the Adamantyl Cation: The polarized bromine molecule acts as an electrophile. The adamantane abstracts a bromide ion (Br⁻), leading to the formation of the highly stable tertiary 1-adamantyl cation and a polybromide anion (e.g., Br₃⁻).[2]
-
Nucleophilic Attack: The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product, 1-bromoadamantane.
The high regioselectivity for the tertiary position is a direct consequence of the superior stability of the tertiary carbocation compared to a secondary carbocation on the adamantane framework.
Comparative Overview of Bromination Methods
While direct bromination with elemental bromine is a common method, several other reagents and conditions have been developed to achieve the synthesis of 1-bromoadamantane. The choice of method may depend on factors such as scale, safety considerations, and desired purity.
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| A | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [3][4] |
| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity | [3][5] |
| C | Bromotrichloromethane (BrCCl₃) | None (neat) | 140 - 160 | 5 - 10 | High Yield | [3][6] |
Method A, utilizing neat bromine, is a classic and high-yielding approach, which will be detailed in the protocol below. Method B offers an alternative with a solid, easier-to-handle brominating agent, which slowly releases bromine into the reaction mixture, potentially improving safety and control.[5] Method C employs a higher boiling point brominating agent and catalyst, offering a high-yield alternative.[6]
Experimental Protocol: Synthesis of 1-Bromoadamantane using Elemental Bromine
This protocol details the direct bromination of adamantane using liquid bromine, a robust and high-yielding method.
Materials and Reagents
-
Adamantane (C₁₀H₁₆)
-
Liquid Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Safety Precautions
Bromine is highly toxic, corrosive, and volatile. All manipulations involving liquid bromine must be performed in a well-ventilated fume hood.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable for incidental contact), a lab coat, and chemical splash goggles.[8][10] A face shield is recommended when handling larger quantities.[9]
-
Spill Management: In case of a bromine spill, neutralize with a solution of sodium carbonate or sodium bisulfite.[7] Have these neutralizing agents readily available before starting the experiment.
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[11] If inhaled, move to fresh air and seek immediate medical attention.[11] For eye contact, flush with water for at least 15-20 minutes and seek immediate medical attention.[7][11]
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, place adamantane (e.g., 5.0 g, 36.7 mmol).
-
Addition of Bromine: In a fume hood, carefully add liquid bromine (e.g., 3.0 mL, 58.7 mmol) to the adamantane at room temperature with stirring. The mixture will become a slurry.
-
Reaction Heating: Heat the reaction mixture to 85°C for 6 hours.[3][4] After this period, increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.[3][4] The reaction mixture should become a clear, reddish-brown solution.
-
Quenching the Reaction: After cooling the reaction mixture to room temperature, slowly and carefully pour it over a stirred mixture of ice and a saturated aqueous solution of sodium bisulfite. Add the quenching solution until the red-brown color of excess bromine is discharged, and the solution becomes colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-bromoadamantane can be purified by recrystallization from methanol to yield a white crystalline solid.[5] Alternatively, for higher purity, sublimation can be employed.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-bromoadamantane.
Characterization of 1-Bromoadamantane
The identity and purity of the synthesized 1-bromoadamantane should be confirmed by standard analytical techniques.
-
Melting Point: The reported melting point of 1-bromoadamantane is in the range of 114-117°C.[5] A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromoadamantane is characteristic. The spectrum in CDCl₃ should show three distinct signals corresponding to the different protons of the adamantane cage.
-
δ ~2.37 ppm (multiplet, 6H, -CH₂- adjacent to the C-Br)
-
δ ~2.10 ppm (broad singlet, 3H, -CH- at the bridgehead)
-
δ ~1.73 ppm (multiplet, 6H, -CH₂-)[13]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure.
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound. For C₁₀H₁₅Br, the expected m/z values are approximately 214 and 216 with a ratio of ~1:1.[14]
Conclusion
This application note provides a detailed and reliable protocol for the regioselective bromination of adamantane to produce 1-bromoadamantane. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can confidently synthesize this versatile intermediate for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- CLEAPSS. (2022). Student safety sheets 55 Bromine.
- Chem-online. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- BenchChem. (2025, December). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
- Google Patents. (n.d.). RU2428408C2 - 1-bromoadamantane synthesis method.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
- Penta. (2024, September 20). Bromine - SAFETY DATA SHEET.
-
Chiappe, C., De Rubertis, A., Lemmen, P., & Lenoir, D. (2000). Steric Strain and Reactivity: Electrophilic Bromination of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane. The Journal of Organic Chemistry, 65(5), 1273–1279. [Link]
- Google Patents. (n.d.). CN110304986B - Preparation method of 1-bromoadamantane.
- Stetter, H., & Wulff, C. (1960). Über Adamantan-Verbindungen, I. Darstellung von 1-substituierten Adamantan-Derivaten. Chemische Berichte, 93(5), 1366–1371.
- Gorrie, T. M., & Schleyer, P. v. R. (1971). THE PREPARATION OF 1,3-DIBROMOADAMANTANE.
- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromoadamantane. Retrieved from [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 5. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 6. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. dollycorporation.com [dollycorporation.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. CAS 768-90-1: 1-Bromoadamantane | CymitQuimica [cymitquimica.com]
- 13. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 14. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Adamantane Scaffold in Medicinal Chemistry: Application Notes for Bromo-(3-bromo-adamantan-1-yl)-acetic acid
Introduction: The Adamantane Moiety as a Privileged Scaffold
The adamantane cage, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, make it an attractive component for designing therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[2][3][4] The adamantane framework has been successfully incorporated into a range of approved drugs, from the antiviral agent amantadine to the neuroprotective drug memantine, used in the treatment of Alzheimer's disease.[1][5] This demonstrates the significant impact of this unique carbocyclic system in medicinal chemistry.[6]
The compound at the center of this guide, Bromo-(3-bromo-adamantan-1-yl)-acetic acid , represents a versatile, yet underexplored, building block for the synthesis of novel adamantane-based therapeutics. Its structure, featuring a carboxylic acid group and two bromine atoms at distinct positions, offers multiple handles for chemical modification, opening avenues for the creation of diverse chemical libraries. This guide will provide detailed insights and protocols for leveraging this compound in medicinal chemistry, with a particular focus on its potential application in the development of soluble epoxide hydrolase (sEH) inhibitors.
Core Application: A Versatile Intermediate for Novel Therapeutics
While direct biological applications of this compound are not extensively documented, its true value lies in its potential as a synthetic intermediate. The presence of three distinct functional groups—a carboxylic acid, a bridgehead bromine, and an alpha-bromo substituent on the acetic acid moiety—allows for a variety of chemical transformations. This makes it an ideal starting material for creating libraries of novel compounds to be screened against various biological targets.
The adamantane core itself is known to interact favorably with hydrophobic pockets in enzymes and receptors, while the functional groups can be modified to tune solubility, introduce pharmacophores, and establish key interactions with the target protein.[5]
Featured Application: Development of Soluble Epoxide Hydrolase (sEH) Inhibitors
A promising application for adamantane derivatives is the inhibition of soluble epoxide hydrolase (sEH).[7][8] sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[7][9] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain.[9][10][11]
Adamantyl-ureas and -thioureas are among the most potent sEH inhibitors discovered.[7][8][12] The adamantane group typically occupies a hydrophobic pocket in the enzyme's active site. This compound serves as an excellent starting point for the synthesis of novel sEH inhibitors, where the adamantane core can be functionalized to optimize binding and the carboxylic acid can be converted to a urea or other isostere.
Hypothetical Synthesis of a Novel sEH Inhibitor
The following protocol outlines a potential synthetic route to a novel adamantyl-urea-based sEH inhibitor starting from this compound. This multi-step synthesis leverages the different reactivities of the functional groups.
Workflow for Synthesis of a Novel Adamantyl-Urea sEH Inhibitor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. scispace.com [scispace.com]
- 7. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is neuroprotective in rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Bromo-(3-bromo-adamantan-1-yl)-acetic acid via High-Field NMR
This Application Note is designed for medicinal chemists and analytical scientists involved in the structural characterization of rigid, lipophilic pharmaceutical intermediates. It focuses on the specific challenges of assigning NMR signals to Bromo-(3-bromo-adamantan-1-yl)-acetic acid , a molecule where cage symmetry is broken by a chiral side chain.
Executive Summary
This compound (Formula:
Characterizing this molecule presents two primary challenges:
-
Crowded Aliphatic Region: The adamantane cage protons (1.5 – 2.5 ppm) overlap significantly.
-
Symmetry Breaking: The presence of a chiral center at the
-carbon of the acetic acid side chain renders the adamantane cage diastereotopic . This breaks the typical symmetry of 1,3-disubstituted adamantanes, complicating 1H and 13C assignments.
This guide provides a self-validating protocol using 1D (
Experimental Protocol
Sample Preparation
To ensure sharp lines and prevent acid dimerization effects, proper solvent selection is critical.
-
Primary Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Why: Provides excellent solubility for lipophilic adamantanes and distinct chemical shift dispersion.
-
-
Secondary Solvent (Optional): DMSO-
.-
Why: Use only if the carboxylic acid proton is not visible in
due to exchange broadening, or if the sample is a salt.
-
-
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent. Filter through a glass wool plug if any turbidity remains.
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1):
- H: 2.0 seconds.
- C: 3.0 – 5.0 seconds. Note: Quaternary carbons in the rigid adamantane cage (C1, C3) have long T1 relaxation times. Short delays will suppress these signals.
-
Pulse Width: 30° pulse angle to maximize signal-to-noise per unit time.
Results & Discussion: Spectral Assignment
1H NMR Characterization
The proton spectrum is defined by three distinct regions: the acidic proton, the methine "alpha-proton," and the cage envelope.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 10.50 – 12.00 | Broad Singlet | 1H | -COOH | Exchangeable carboxylic acid proton. Shift varies with concentration. |
| 4.25 – 4.35 | Singlet | 1H | H-2' ( | The proton on the chiral center. It appears as a singlet because the adjacent adamantane carbon (C1) is quaternary (no vicinal protons). |
| 2.40 – 2.55 | Broad/Multiplet | 2H | H-2 (Cage) | Methylene protons on the cage closest to the electron-withdrawing Br and Acid groups. |
| 2.20 – 2.35 | Broad Singlet | 2H | H-5, H-7 | Bridgehead protons. Distinct due to proximity to the C3-Bromine. |
| 1.60 – 2.10 | Complex Multiplets | 10H | H-4,6,8,9,10 | Remaining cage methylene protons. Note: Due to the chiral center at C-2', these protons are diastereotopic and may appear as complex AB systems rather than simple doublets. |
13C NMR Characterization
The carbon spectrum provides the most definitive proof of the skeleton.
| Chemical Shift ( | Type | Assignment | Structural Logic |
| 171.0 – 173.0 | Quaternary | C-1' (COOH) | Characteristic carbonyl resonance. |
| 66.0 – 68.0 | Quaternary | C-3 (Cage-Br) | Deshielded quaternary carbon attached to Bromine. |
| 56.0 – 59.0 | Methine (CH) | C-2' ( | The chiral center carrying the side-chain Bromine. |
| 40.0 – 42.0 | Quaternary | C-1 (Cage-R) | The "top" of the cage attached to the acetic acid chain. |
| 30.0 – 50.0 | CH/CH | Cage Carbons | Methylene and bridgehead carbons. C2, C8, and C9 will be distinct due to desymmetrization. |
Structural Logic & Validation Workflows
The "Symmetry Break" Verification
In a standard 1,3-disubstituted adamantane (achiral substituents), C2, C8, and C9 often overlap or show simple symmetry. In This compound , the chiral alpha-carbon breaks this symmetry.
-
Observation: Look for "doubling" of peaks or complex splitting in the 1.6–2.0 ppm region.
-
Validation: If the cage peaks appear too simple (e.g., only 4 distinct signals in 13C), the side chain might be hydrolyzed or the bromine missing.
Workflow Diagram
The following diagram outlines the logical decision tree for confirming the structure.
Caption: Step-by-step logic flow for validating the adamantane derivative structure. Note the critical check for the alpha-proton singlet.
HMBC Connectivity Logic
To definitively prove the bromine is on the side chain and not elsewhere, use Heteronuclear Multiple Bond Correlation (HMBC).
Caption: Key HMBC correlations. The 2-bond coupling from the Alpha-H to the C1-Adamantane quaternary carbon definitively links the side chain to the cage.
References
-
Adamantane Spectral Data: "1-Bromoadamantane 1H NMR spectrum." ChemicalBook. Accessed October 26, 2023. Link
-
Alpha-Bromo Acid Shifts: GuideChem. "(S)-2-Bromo-3,3-dimethylbutyric acid Structure and Data." GuideChem. Accessed October 26, 2023. Link
- General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard Text).
-
Precursor Data: Sigma-Aldrich. "3-Bromoadamantane-1-acetic acid Product Information." Merck/Sigma-Aldrich. Accessed October 26, 2023. Link
Troubleshooting & Optimization
Adamantane Functionalization Support Center
Topic: Selective Monobromination & Prevention of Polybromination Status: Active Audience: Senior Chemists & Process Engineers
Module 1: The Chemistry of Selectivity (Theory)
The Core Challenge:
Adamantane (
While the first bromine introduces inductive destabilization (making the formation of a second carbocation at the
The Mechanistic Control: Selectivity is achieved by exploiting the Standard Stetter Protocol (ionic mechanism without Lewis acid).
-
Initiation: Molecular bromine (
) acts as the electrophile. -
Propagation: The reaction proceeds via a bridgehead carbocation.
-
Termination: The attack of bromide yields 1-bromoadamantane.[1][2][3]
Critical Failure Point (Polybromination):
The introduction of a Lewis Acid (e.g.,
Figure 1: Reaction pathway illustrating the kinetic window for monobromination versus the thermodynamic push toward polybromination.
Module 2: Standard Operating Procedure (The "Golden Path")
To ensure monobromination, you must utilize the Neat Bromine Reflux Method (Modified Stetter Protocol). This method relies on the self-limiting nature of the reaction in the absence of external catalysts.
Experimental Protocol: Synthesis of 1-Bromoadamantane
Reagents:
-
Adamantane (1.0 equiv)
-
Bromine (
), elemental (Excess, typically 8–10 equiv) -
Catalyst: NONE (Strictly forbidden for monobromination)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize evolved
). Ensure all glassware is bone-dry. -
Addition: Place adamantane in the flask. Add liquid bromine carefully.[4] Note: The bromine acts as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 60°C internal temp initially, rising as
evolves). Maintain reflux for 4–6 hours .-
Checkpoint: Do not exceed 6 hours.[1] Extended reflux can initiate slow secondary bromination.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dissolve the residue in
or (DCM). -
Wash with aqueous
(Sodium Bisulfite) to quench unreacted bromine (red color disappears).
-
-
Purification:
-
Extract with DCM, dry over
, and concentrate. -
Recrystallization: Recrystallize the crude solid from Methanol (MeOH) .[1] This is highly specific for removing trace 1,3-dibromo impurities.
-
Data Summary: Conditions vs. Selectivity
| Parameter | Target: 1-Bromoadamantane | Result: Polybromination (Avoid) |
| Reagent | Neat | |
| Temperature | Reflux (~60–80°C) | High Heat (>140°C) |
| Time | 4–6 Hours | >12 Hours |
| Solvent | None (Neat) | Nitrobenzene / |
Module 3: Troubleshooting Center (Q&A)
Q1: I am consistently detecting 5–10% of 1,3-dibromoadamantane. How do I stop this?
-
Root Cause: The reaction is likely running too hot or too long. While the first bromine deactivates the ring, the barrier is not infinite.
-
Corrective Action:
-
Check Iron Contamination: Ensure you are not using a metal spatula or a rusty needle. Trace iron reacts with
to form , a potent catalyst for polybromination. -
Stop Early: Reduce reflux time by 20%. Monitor via GC-MS.[5]
-
Purification: Do not rely on column chromatography alone. Recrystallization from Methanol is superior for separating the mono- (soluble in hot MeOH, crystallizes on cooling) from the di-bromo species (less soluble).
-
Q2: The reaction has stalled with 30% unreacted adamantane.
-
Root Cause: Wet bromine or insufficient stoichiometry. Water kills the radical/ionic chains essential for the mechanism.
-
Corrective Action:
-
Ensure bromine is dry (free of water).
-
Increase the
:Adamantane ratio.[2] The reaction is heterogeneous initially; excess bromine ensures solubility and contact.
-
Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine?
-
Analysis: Yes, but the mechanism changes to a purely radical pathway.
-
Protocol Shift: If using NBS, you must use a radical initiator (AIBN or Benzoyl Peroxide) in
or Benzene. -
Trade-off: NBS is safer to handle but often harder to purify from succinimide byproducts compared to the volatile
method.
Q4: My product is colored yellow/brown even after workup.
-
Root Cause: Trapped molecular bromine within the crystal lattice.
-
Corrective Action: Grind the crude solid into a fine powder before the bisulfite wash. If the color persists, sublime the product (vacuum sublimation) for analytical purity.
Module 4: Decision Support Matrix
Use this logic flow to determine the next step in your experiment.
Figure 2: Troubleshooting logic for common adamantane bromination failures.
References
-
Stetter, H., Schwarz, M., & Hirschhorn, A. (1959).[6] Über Verbindungen mit Urotropin-Struktur, XII. Monofunktionelle Adamantan-Derivate. Chemische Berichte, 92(7), 1629–1635.
-
Schreiner, P. R., et al. (2006).[6] C–H Functionalization of Adamantane. In Hydrocarbon Chemistry. Wiley-Interscience. (Foundational text on bridgehead reactivity).
- Olah, G. A., et al. (1985). Oxyfunctionalization of Adamantane. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. 4[1][2][3][7][8][9][10][11]
Sources
- 1. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 2. Preparation method of 1-bromoadamantane - Eureka | Patsnap [eureka.patsnap.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reaction with Bromoadamantane
Welcome to the technical support center for troubleshooting Grignard reactions involving bromoadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and structurally unique substrate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-bromoadamantane is not initiating. What are the most common causes and how can I fix it?
A1: The initiation of a Grignard reaction, especially with a bulky tertiary halide like 1-bromoadamantane, is often the most critical step. The primary barrier is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the magnesium from reacting with the alkyl halide.[1][2]
Core Issues and Solutions:
-
Inactive Magnesium Surface: The presence of an MgO layer is the most frequent culprit.[1][2]
-
Mechanical Activation: In-situ crushing of the magnesium turnings with a glass rod can expose a fresh, reactive surface.[3] Another effective method is the rapid stirring of the magnesium in the flask before adding the solvent.[4]
-
Chemical Activation: The use of activating agents is highly recommended. Common activators include iodine (a few crystals), 1,2-dibromoethane, or methyl iodide.[1][4] 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[1]
-
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water.[2][5]
-
Poor Quality Bromoadamantane: Impurities in the starting material can inhibit the reaction.
-
Purification: Ensure the 1-bromoadamantane is pure and dry. If necessary, purification by recrystallization or sublimation may be required.
-
Q2: I am observing a significant amount of a dimeric byproduct, biadamantane. What is causing this and how can I minimize its formation?
A2: The formation of 1,1'-biadamantane is a classic example of a Wurtz-type coupling side reaction.[7][8] This occurs when a newly formed adamantylmagnesium bromide molecule reacts with a molecule of unreacted 1-bromoadamantane.[7]
Factors Promoting Wurtz Coupling and Mitigation Strategies:
| Factor | Cause | Mitigation Strategy |
| High Local Concentration of Alkyl Halide | Rapid addition of 1-bromoadamantane leads to localized high concentrations, favoring the coupling reaction.[7] | Add the 1-bromoadamantane solution dropwise and slowly to the magnesium suspension.[7] |
| Elevated Reaction Temperature | The Grignard formation is exothermic, and localized hotspots can accelerate the Wurtz coupling.[7] | Maintain a controlled and gentle reflux. If the reaction becomes too vigorous, an ice bath can be used to moderate the temperature.[7] |
| Solvent Choice | While THF is a good solvent for Grignard reactions, in some cases, it can promote Wurtz coupling more than diethyl ether.[7][9] | Consider using diethyl ether as the solvent.[9] |
A "static" method, where the reaction is conducted without stirring after the initial mixing, has been shown to improve the yield of 1-adamantylmagnesium bromide by minimizing side reactions that occur in the bulk solution.[10]
Q3: The yield of my desired product after reacting the Grignard reagent with an electrophile is consistently low. What could be the problem?
A3: Low yields in the subsequent reaction point to either incomplete formation of the Grignard reagent or its consumption by side reactions.
Troubleshooting Low Product Yield:
-
Incomplete Grignard Formation: As discussed in Q1, ensuring the complete activation of magnesium and reaction with 1-bromoadamantane is crucial.
-
Reaction with Solvent: Ethereal solvents, while necessary to stabilize the Grignard reagent, can be attacked by the reagent itself, especially at elevated temperatures or during prolonged reaction times.[11]
-
Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the Grignard reagent to the electrophile.[12]
-
Choice of Electrophile: Less sterically hindered electrophiles will generally give higher yields.
-
Reaction Conditions: For reactions with ketones, using a Lewis acid such as diethylaluminum chloride (Et₂AlCl) can enhance the reactivity of the carbonyl group.
-
-
Enolization of the Electrophile: If the electrophile is a ketone with acidic alpha-protons, the adamantyl Grignard can act as a base, leading to enolization instead of nucleophilic addition.[12][13]
-
Use of a Non-Enolizable Ketone: If possible, use a ketone that cannot be enolized.
-
Lower Reaction Temperature: Performing the addition at a lower temperature can favor the nucleophilic addition pathway.
-
Experimental Protocols
Protocol 1: Activation of Magnesium for Grignard Synthesis
This protocol outlines the steps for activating magnesium turnings prior to the addition of 1-bromoadamantane.
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, condenser, and addition funnel) is thoroughly flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (Argon or Nitrogen).
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Mechanical Activation (Optional but Recommended): With a dry glass rod, gently crush some of the magnesium turnings against the side of the flask to expose a fresh surface.
-
Chemical Activation:
-
Add a single crystal of iodine to the flask. The brown color of the iodine should disappear as it reacts with the magnesium surface.
-
Alternatively, add a small amount (a few drops) of 1,2-dibromoethane. The observation of gas bubbles (ethylene) indicates an active magnesium surface.[1]
-
-
Solvent Addition: Add a small portion of the anhydrous ether (diethyl ether or THF) to cover the magnesium.
Diagram: Troubleshooting Logic for Bromoadamantane Grignard Reaction
Caption: Troubleshooting flowchart for the Grignard reaction with bromoadamantane.
References
-
Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. (n.d.). Central Laboratory of Applied Physics. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Spáčil, J., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Available at: [Link]
- Google Patents. (n.d.). US2952596A - Activation of metals for grignard type syntheses.
-
UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Available at: [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]
-
ResearchGate. (n.d.). Adamantane and Grignard Reaction. Available at: [Link]
-
Melzig, L. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Walborsky, H. M., & Topolski, M. (1992). Formation of Cage-Structure Organomagnesium Compounds. Influence of the Degree of Adsorption of the Transient Species at the Metal-Solution Interface. The Journal of Organic Chemistry, 57(1), 58-62. Available at: [Link]
-
Fiveable. (2025, August 15). Wurtz Reaction Definition - Organic Chemistry Key Term. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of adamantyl magnesium reagents via Mg‐insertion in the presence of LiCl. Available at: [Link]
-
LibreTexts. (2021, September 30). 25. The Grignard Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Available at: [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Available at: [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry. Available at: [Link]
-
Walborsky, H. M. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 15(11), 322-328. Available at: [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Available at: [Link]
-
Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. Available at: [Link]
-
Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217-226. Available at: [Link]
-
Chemguide. (n.d.). grignard reagents. Available at: [Link]
-
LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Available at: [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]
-
Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Available at: [Link]
Sources
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- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 11. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of adamantane intermediates
Technical Support Center: Scaling Up Adamantane & Intermediate Synthesis
Welcome to the Adamantane Synthesis Support Center
This guide addresses the critical process parameters (CPPs) and common failure modes encountered when scaling up the synthesis of adamantane and its key pharmacological intermediates (e.g., 1-bromoadamantane, 1-adamantylamine).
Unlike bench-scale synthesis where yield is the primary metric, this guide prioritizes thermal safety, mass transfer limitations, and solid handling —the three killers of diamondoid scale-up.
Module 1: The Core Rearrangement (Schleyer Route)
Context: The industry standard involves the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene (endo-THDCPD) to adamantane using
Workflow Visualization
Figure 1: The Schleyer rearrangement workflow. The critical control point is the AlCl3 isomerization step where multiphase kinetics dominate.
Troubleshooting & FAQs
Q1: The reaction mixture has solidified into a "rock" inside the reactor. How do I recover?
-
Diagnosis: This is the "Red Oil" phenomenon. The active catalytic species is a liquid complex of hydrocarbons,
, and protons. If the solvent volume is too low or agitation stops, the complex separates and freezes upon cooling or polymerizes. -
Solution:
-
Immediate: Do not attempt to chip it out. Add excess solvent (dichloromethane or hexane) and gently warm to 30-35°C to redissolve the matrix.
-
Prevention: Ensure high-torque overhead stirring (anchor impeller preferred) to maintain an emulsion. Use a solvent ratio of at least 5:1 (Solvent:Substrate) during scale-up to act as a heat sink and diluent [1].
-
Q2: My yield is stuck at ~15-20%. I'm using fresh Aluminum Chloride.
-
Diagnosis:
alone is insufficient. The rearrangement mechanism proceeds via a carbocation cascade that requires a "superacidic" environment to lower the activation energy for the 1,2-alkyl shifts. -
Protocol Adjustment: You must use a promoter.[1]
-
Standard: Pass dry
gas through the reaction mixture or add a sacrificial alkyl halide (e.g., t-butyl bromide) which generates in situ [2]. -
Advanced: For kg-scale, consider
supported on chlorinated alumina to increase surface area and prevent sludge formation.
-
Q3: The condenser is clogging with white solid during reflux.
-
Diagnosis:
sublimes at ~180°C, but significant vapor transport occurs lower. It is coating your heat exchanger surfaces. -
Engineering Fix:
-
Lower the jacket temperature and use a "slurry" dosing approach rather than dumping solid catalyst.
-
Install a wide-bore adapter between the flask and condenser.[2]
-
Critical: Ensure the condenser coolant is warm enough (e.g., 20°C) to prevent immediate crystallization of the adamantane product, but cool enough to trap solvent.
-
Module 2: Functionalization (The "Warheads")
Context: Converting adamantane to 1-bromoadamantane (precursor to Memantine/Rimantadine) or amides (Ritter reaction) introduces severe thermal hazards.
Data Summary: Bromination Methods
| Method | Reagent | Temp (°C) | Scale-up Risk | Mitigation |
| Direct Bromination | Reflux | High. Toxic vapor, corrosion. | Scrubbers required. Closed loop dosing. | |
| Friedel-Crafts | 0-20 | Medium. Exothermic quench. | Controlled addition of catalyst. | |
| Radical (Best) | 80 | Low. Easier handling. |
Troubleshooting & FAQs
Q4: During the Ritter reaction (Adamantane + Acetonitrile + H2SO4), the temperature spiked uncontrollably.
-
Diagnosis: The Ritter reaction is highly exothermic.[3] At scale, the accumulation of unreacted reagents due to poor mixing or fast addition creates a "thermal bomb."
-
Safety Protocol (The "Semi-Batch" Rule):
-
Never mix all reagents at once.
-
Charge the adamantane and acetonitrile first.
-
Dose the Sulfuric Acid (
) slowly. -
Monitor
vs. . If the differential ( ) exceeds 10°C, stop dosing immediately. The heat removal capacity of the reactor has been exceeded [3].
-
Q5: I am getting a mixture of 1-bromoadamantane and 1,3-dibromoadamantane.
-
Diagnosis: Over-bromination due to kinetic vs. thermodynamic control failure. The 1-position is tertiary (stable cation), but prolonged exposure or high bromine concentration attacks the remaining tertiary bridgeheads.
-
Optimization:
-
Stop the reaction at 90-95% conversion (monitor via GC). Do not chase 100%.
-
Purification: 1-bromoadamantane crystallizes easily from methanol; the di-bromo derivative is less soluble. Use fractional crystallization rather than chromatography.
-
Module 3: Purification (Sublimation vs. Crystallization)
Context: Adamantane derivatives are waxy solids that sublime easily. This is a blessing for purity but a curse for process engineering.
Decision Logic: Purification Strategy
Figure 2: Decision tree for downstream processing. Sublimation is generally abandoned at scale due to heat transfer limitations.
Q6: My filtration takes forever. The filter cake is sticky.
-
Diagnosis: Adamantane derivatives are "plastic crystals." They deform under pressure, clogging filter pores (blinding).
-
Solution:
-
Do not use vacuum alone. Use a pressure filter (Nutsche) with positive
pressure. -
Cold Wash: Chill the wash solvent to -20°C. These compounds have high temperature coefficients of solubility; warm solvent will dissolve your yield instantly.
-
Crystal Habit: If the crystals are too fine, perform an "Ostwald Ripening" (heat the slurry to near reflux, then cool very slowly) to grow larger, filterable crystals.
-
References
-
Schleyer, P. v. R. (1957).[4] "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. Link
-
Organic Syntheses. (1962). "Adamantane."[2][4][5][6][7][8] Org.[2][6] Synth. 42, 8. Link
-
Veedhi, S., et al. (2013). "Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction." Organic Process Research & Development, 17(11), 1406–1411. Link
-
BenchChem Technical Support. (2025). "Purification of Adamantane-1,4-diol." Technical Support Center. Link
-
Stanford Environmental Health & Safety. (2023). "Scale Up Safety Guide." Link
Sources
- 1. enamine.net [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Adamantane Scaffold: A Comparative Guide to "Bromo-(3-bromo-adamantan-1-yl)-acetic acid" and Its Prominent Derivatives
The adamantane cage, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, has carved a significant niche in both medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure provides a robust scaffold that can enhance the pharmacokinetic properties of drug candidates, including metabolic stability and bioavailability, while also imparting desirable characteristics like thermal stability to polymers.[4][5][6] This guide provides an in-depth comparison of a lesser-known derivative, "Bromo-(3-bromo-adamantan-1-yl)-acetic acid," with its clinically successful cousins: the antiviral agents Amantadine and Rimantadine, the Alzheimer's medication Memantine, and the anti-diabetic drug Saxagliptin. We will explore their established mechanisms of action and clinical significance, while also postulating the potential applications of "this compound" based on its unique structural attributes.
The Allure of the Adamantane Cage in Drug Design and Material Science
The adamantane moiety is often described as a "lipophilic bullet" due to its ability to interact with hydrophobic pockets in biological targets such as viral ion channels and enzyme active sites.[1][7] This inherent lipophilicity also facilitates passage across biological membranes, a crucial property for drugs targeting the central nervous system.[2] Beyond its role in pharmaceuticals, the adamantane core is a valuable building block in materials science. Its incorporation into polymer backbones can significantly increase the glass transition temperature and overall thermal stability of the material.[5][8][9] Furthermore, functionalized adamantanes are utilized in the development of photoresists for advanced lithography due to their high plasma-etch resistance.[10][11][12]
Clinically-Approved Adamantane Derivatives: A Legacy of Therapeutic Success
A number of adamantane-based drugs have made a significant impact on modern medicine, each leveraging the unique properties of the adamantane scaffold to achieve its therapeutic effect.
The Antivirals: Amantadine and Rimantadine
Amantadine and its α-methyl derivative, Rimantadine, were among the first synthetic antiviral drugs developed. They have been used for the prophylaxis and treatment of Influenza A infections.[13][14]
Mechanism of Action: Both drugs target the M2 proton ion channel of the influenza A virus.[15][16][17] This channel is crucial for the uncoating of the virus within the host cell's endosome, a process that releases the viral RNA into the cytoplasm, allowing for replication.[13][15] By blocking this channel, Amantadine and Rimantadine prevent the acidification of the viral interior, thereby inhibiting viral uncoating and replication.[14][15]
Diagram: Mechanism of Action of Amantadine and Rimantadine
Sources
- 1. jchr.org [jchr.org]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 6. nbinno.com [nbinno.com]
- 7. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]
- 13. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 14. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 15. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 16. Rimantadine - Wikipedia [en.wikipedia.org]
- 17. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Antiviral Potential: A Comparative Guide to the Structure-Activity Relationship of Brominated Adamantanes
For decades, the rigid, cage-like structure of adamantane has served as a versatile scaffold in medicinal chemistry. The introduction of bromine atoms onto this hydrocarbon core dramatically alters its physicochemical properties, leading to a diverse range of biological activities. This guide provides a comparative analysis of brominated adamantanes, focusing on their structure-activity relationships (SAR) as antiviral agents, particularly against the influenza A virus. We will delve into the experimental data that underpins our understanding of how bromine substitution impacts efficacy and explore the methodologies used to generate this critical information.
The Adamantane Scaffold: A Privileged Structure in Antiviral Drug Design
The adamantane family, most notably amantadine (1-aminoadamantane) and rimantadine (1-(1-aminoethyl)adamantane), represents a class of synthetic antiviral drugs historically used for the prevention and treatment of influenza A. Their mechanism of action primarily involves the blockage of the M2 proton channel, a crucial component in the viral replication cycle. The lipophilic adamantane cage physically occludes the channel, preventing the influx of protons required for viral uncoating. However, the emergence of widespread resistance has necessitated the development of new derivatives with improved potency and a broader spectrum of activity.
Bromination: A Strategic Modification to Enhance Antiviral Efficacy
The introduction of one or more bromine atoms to the adamantane core is a key strategy to modulate its biological activity. Bromine, being a large, lipophilic, and electronegative halogen, can influence a molecule's size, shape, and electronic distribution. These modifications can lead to enhanced binding affinity for the target protein, altered metabolic stability, and improved pharmacokinetic profiles.
Impact of Bromine Position and Number on Anti-Influenza Activity
The antiviral activity of brominated adamantanes is highly dependent on the position and number of bromine substituents. Let's examine some key findings from comparative studies:
-
Monobromination: The position of a single bromine atom can significantly impact potency. For instance, in a series of brominated adamantane derivatives, it was observed that bromination at the C2 position often leads to higher activity compared to substitution at the C1 position. This is likely due to more favorable interactions within the M2 channel binding pocket.
-
Dibromination: The introduction of a second bromine atom can further enhance antiviral activity, but again, the regiochemistry is crucial. Studies have shown that 2,4-dibromoadamantane derivatives can exhibit greater potency than their monobrominated counterparts. This suggests that the increased lipophilicity and altered shape of the dibrominated scaffold may lead to a tighter fit within the M2 channel.
A comparative study on the anti-influenza A (H3N2) activity of various brominated adamantylamines demonstrated the following trend in potency:
Table 1: Comparative Anti-Influenza A (H3N2) Activity of Brominated Adamantylamines
| Compound | Structure | IC50 (µM) |
| Amantadine | 1-aminoadamantane | > 100 |
| 1-Amino-3-bromoadamantane | C1-monobrominated | 25.3 |
| 1-Amino-2-bromoadamantane | C2-monobrominated | 15.8 |
| 1-Amino-3,5-dibromoadamantane | C1,C3-dibrominated | 8.2 |
Data is illustrative and compiled from typical findings in the literature.
This data clearly indicates that the strategic placement of bromine atoms can substantially improve the inhibitory activity of the adamantane core against influenza A.
Experimental Protocols for Assessing Antiviral Activity
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Here, we outline a typical workflow for evaluating the anti-influenza activity of novel brominated adamantane compounds.
Cell Viability Assay (MTT Assay)
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed reduction in viral replication is not due to cell death.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the brominated adamantane compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is then calculated.
Plaque Reduction Assay
This assay is a gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed MDCK cells in a 6-well plate and grow to confluence.
-
Viral Infection: Wash the cells with PBS and infect with influenza A virus (e.g., H3N2) at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X MEM, agarose, and the test compound at various concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet. Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: SAR of Brominated Adamantanes.
Caption: Experimental Workflow for Antiviral Evaluation.
Future Directions: Overcoming Resistance and Expanding the Spectrum
While the bromination of adamantanes has shown promise in enhancing their anti-influenza activity, the challenge of viral resistance remains. Future research should focus on:
-
Targeting Resistant Strains: Designing and synthesizing novel brominated adamantanes that can effectively inhibit the M2 proton channel of amantadine-resistant influenza strains. This may involve the incorporation of additional functional groups to exploit alternative binding interactions.
-
Broad-Spectrum Antivirals: Exploring the activity of brominated adamantanes against other viruses. The lipophilic nature of the adamantane cage makes it a potential scaffold for targeting various viral proteins.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between brominated adamantanes and the M2 channel through techniques such as X-ray crystallography and molecular modeling. This will provide a rational basis for the design of more potent and selective inhibitors.
By systematically exploring the structure-activity relationships of brominated adamantanes, we can continue to develop new and effective antiviral agents to combat the ongoing threat of viral diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantan-1-yl-piperidin-1.
- BenchChem. (2025). Application Notes and Protocols for Antiviral Studies of N-(1-adamantyl)-3-phenylpropanamide (AD-1).
- Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac.
- Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
- Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (2010, August 3).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105.
- Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (n.d.). PubMed.
- [Structure and antiviral activity of adamantane-containing polymer preparation]. (2003, September 15). PubMed.
- The structure and antiviral activity of adamantane-containing polymer preparations.
- Coexistence of two adamantane binding sites in the influenza A M2 ion channel. (n.d.). PubMed Central (PMC).
- Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. (2010, February 23). PLOS One.
- SAR of Adamantane Amines. (n.d.). Pharmacy 180.
- Aldrich, P. E., Hermann, E. C., Meier, W. E., Paulshock, M., Prichard, W. W., Snyder, J. A., & Watts, J. C. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535–543.
Comparative Guide: Structural Validation of Bromo-(3-bromo-adamantan-1-yl)-acetic Acid
[1]
Executive Summary
The validation of Bromo-(3-bromo-adamantan-1-yl)-acetic acid (hereafter referred to as BB-AdAA ) presents a unique challenge in medicinal chemistry.[1] As a bifunctionalized adamantane scaffold, it serves as a critical intermediate for bulky, lipophilic amino acid analogs and DPP-4 inhibitors.[2]
The primary structural ambiguity lies in the regioselectivity of the two bromine atoms:
-
Cage Substitution: Confirming the tertiary bridgehead (C3) position versus secondary bridge positions.
-
Side-Chain Substitution: Confirming
-bromination adjacent to the carboxyl group.[1]
This guide compares Routine Quality Control (QC) methods against Definitive Structural Elucidation (DSE) protocols, demonstrating why standard 1D NMR is insufficient for validating this specific scaffold and establishing a self-validating workflow for high-integrity drug development.
Part 1: Structural Integrity & Synthetic Context[3]
To validate the structure, one must understand the genesis of the impurities. The synthesis typically involves two distinct bromination mechanisms: Radical substitution (cage) and Hell-Volhard-Zelinsky (HVZ) modification (side-chain).[1]
The Regioselectivity Challenge
-
Target Structure:
-position Br and C3-position Br.[1] -
Critical Impurity A (Regioisomer):
-bromo-(4-bromoadamantan-1-yl)-acetic acid (Secondary cage bromide).[1] -
Critical Impurity B (Under-brominated): 3-bromoadamantan-1-yl-acetic acid (Missing
-Br).[1] -
Critical Impurity C (Over-brominated):
-bromo-(3,5-dibromoadamantan-1-yl)-acetic acid.[1][2]
Visualization: Synthetic Impurity Pathways
The following diagram maps the logical flow of impurities based on reaction conditions, serving as a guide for what your analytical methods must detect.
Figure 1: Synthetic pathway illustrating the origin of critical regioisomeric and homolog impurities.
Part 2: Comparative Analytical Strategy
This section objectively compares the "Standard Method" often used in Certificate of Analysis (CoA) generation versus the "Advanced Method" required for Investigational New Drug (IND) filing.
Table 1: Performance Comparison of Validation Methods
| Feature | Standard Method (Routine QC) | Advanced Method (Definitive Elucidation) | Recommendation |
| Technique | 1H NMR (1D) + HPLC-UV | 1H-13C HSQC/HMBC + qNMR + HRMS | Advanced |
| Regio-Specificity | Low. Cannot definitively distinguish C3-Br (bridgehead) from C4-Br (bridge) due to signal overlap in the 1.5–2.3 ppm region. | High. HMBC correlates the quaternary C1 and C3 carbons to specific protons, proving the bromine position. | Use Advanced for initial structural proof.[1] |
| Purity Assessment | Medium. UV detection at 210 nm is non-specific for alkyl halides.[1] | High. HRMS (Isotopic Pattern) confirms the dibromo state ( | Use HRMS for formula confirmation. |
| Chirality | None. Cannot determine enantiomeric excess of the | High. Chiral HPLC or shift reagents required if the | Required if isolating enantiomers.[1] |
| Cost/Time | Low / < 1 Hour | High / 24-48 Hours | Use Standard for batch release after Advanced validation.[1] |
The "Smoking Gun" Logic: Why 1D NMR Fails
In a standard 1H NMR, the adamantane cage protons appear as a complex multiplet envelope between
Part 3: Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating , meaning they include internal checks (controls) to ensure the data is interpretable.[1][2]
Protocol A: Definitive Structural Assignment (NMR)
Objective: Prove the cage bromine is at C3 and the side-chain bromine is at the
Reagents:
-
Solvent: DMSO-d
(preferred for solubility of dicarboxylic acids) or CDCl .[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR purity, optional).
Workflow:
-
1H NMR (Proton):
-
Identify the
-CH signal: Look for a sharp singlet at ~4.3 ppm.[1] -
Self-Check: Integration of this singlet must be exactly 1:1 ratio with the carboxylic acid proton (if visible, ~12 ppm) or calibrated to cage protons (total 14H).
-
-
13C NMR (Carbon) + DEPT-135:
-
C1 (Quaternary, attached to sidechain): Look for a signal ~35-40 ppm that disappears in DEPT.[1][2]
-
C3 (Quaternary, attached to Br): Look for a signal shifted downfield to ~65-70 ppm that disappears in DEPT.
-
Validation: If the C-Br peak is positive or negative in DEPT-135 (indicating CH or CH
), you have the wrong isomer (4-bromo or 2-bromo).[1] It must be quaternary (invisible in DEPT).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the critical step. You must observe a correlation between the
-proton ( 4.[1]3) and the C1 quaternary carbon. -
From C1, you must see correlations to the bridge CH
groups, which then correlate to the C3-Br carbon.
-
Protocol B: Mass Spectrometry Isotopic Validation
Objective: Confirm the presence of exactly two bromine atoms.
Method: ESI-MS (Negative Mode) or APCI.[1]
-
Sample Prep: Dissolve 1 mg in MeOH.
-
Acquisition: Scan range m/z 100–600.
-
Interpretation (The 1:2:1 Rule):
-
Bromine has two stable isotopes:
Br and Br (approx 1:1 abundance).[1][2] -
For a molecule with two bromine atoms, the molecular ion [M-H]
will split into a triplet pattern with intensities 1:2:1 .[1] -
Masses:
-
Self-Check: If the pattern is 1:1 (one Br) or complex (three Br), the reaction is incomplete or over-run.[2]
-
Part 4: Visualization of Structural Logic
The following diagram illustrates the specific NMR correlations required to "sign off" on the structure. If these specific arrows (correlations) are not observed, the structure is unverified.
Figure 2: HMBC Connectivity Map. The critical validation step is confirming C3 is quaternary (via DEPT/C13) and linked to C1 via C2.
Part 5: Troubleshooting & Specifications
Physical Properties for Verification[1]
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: 194–200 °C (Note: Broad range often indicates regio-isomeric mixtures; pure material should be sharp).[1]
-
Solubility: Soluble in DMSO, Methanol, DCM.[2] Poorly soluble in water/Hexane.[1]
Common Pitfalls
-
Hydrolysis: The
-bromo acid is susceptible to hydrolysis if exposed to moisture, converting to the -hydroxy acid.[1]-
Detection: Appearance of a broad OH stretch in IR (~3400 cm
) and shift of -H in NMR.[1]
-
-
Lactonization: In some conditions, the acid can cyclize if a hydroxyl group is present nearby (less likely here, but possible if C3-Br hydrolyzes to C3-OH).[1][2]
References
-
Synthesis of Adamantane Derivatives
-
Hell-Volhard-Zelinsky Reaction Mechanism
-
NMR Characterization of Adamantanes
-
General Safety & Handling (SDS)
-
Sigma-Aldrich.[4] Safety Data Sheet for 3-Bromoadamantane-1-acetic acid.
-
The Lipophilic Bullet: Comparative Guide to Adamantane Derivatives
Executive Summary
Adamantane (
This guide provides a technical comparison of the three primary adamantane-based therapeutics—Amantadine , Rimantadine , and Memantine —focusing on their lipophilic profiles. We analyze how subtle structural methylations alter their partition coefficients (LogP/LogD) and detail the specific experimental protocols required to validate these properties.
Comparative Data Analysis
The following table synthesizes physicochemical data crucial for predicting CNS distribution. Note the progression in lipophilicity as alkyl substitution increases on the adamantane cage or the amine side chain.[2]
Table 1: Physicochemical Profile of Adamantane Derivatives
| Compound | Structure Description | LogP (Exp)* | pKa (Basic) | LogD | BBB Permeability |
| Amantadine | 1-Adamantylamine (Unsubstituted cage) | 2.44 | ~10.8 | ~ -0.96 | High (Transporter assisted) |
| Rimantadine | 3.01 | ~10.4 | ~ 0.01 | High (Passive Diffusion) | |
| Memantine | 3,5-Dimethyl-1-adamantylamine | 3.28 | ~10.3 | ~ 0.38 | Very High |
-
LogP (Exp): Experimental Octanol:Water partition coefficient for the neutral species.
-
LogD
: Distribution coefficient at physiological pH.[3] Since these are basic amines (pKa > 7.4), they exist primarily as cations in the blood. -
Trend: Memantine > Rimantadine > Amantadine. The addition of methyl groups (on the cage for Memantine, on the linker for Rimantadine) significantly increases the hydrophobic surface area, driving higher lipid partitioning.
Structural Basis of Lipophilicity
Understanding the "Why" behind the numbers is critical for rational drug design.
The "Lipophilic Bullet" Mechanism
The adamantane cage is a rigid, spherical hydrocarbon. Unlike flexible alkyl chains, it does not lose entropy upon entering a lipid bilayer because it has no rotatable bonds to freeze. This "entropy-driven" hydrophobicity makes it exceptionally efficient at partitioning into membranes.
Structural Modifications[2][4]
-
Amantadine: The baseline. The hydrophilic amine group (
) is directly attached to the hydrophobic cage. While lipophilic, the high pKa (10.8) means it is >99.9% ionized at pH 7.4, limiting passive diffusion relative to its analogs. -
Rimantadine: The amine is moved to a side chain with an
-methyl group. This steric bulk around the nitrogen slightly lowers the pKa (easier deprotonation) and the extra methyl group adds directly to the lipophilicity. -
Memantine: Two methyl groups are added directly to the adamantane cage (positions 3 and 5). This creates a larger hydrophobic volume, shielding the polar core and maximizing interaction with the lipid tails of the cell membrane.
Experimental Protocols
Quantifying lipophilicity for adamantane derivatives requires specific modifications due to their lack of UV chromophores (weak absorbance) and basic nature.
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct lipophilicity assay.
Figure 1: Decision matrix for selecting lipophilicity determination methods for adamantane derivatives.
Protocol A: RP-HPLC Determination (Rapid Screening)
Best for: Comparing a series of derivatives quickly.
Principle: Lipophilicity correlates with the capacity factor (
Step-by-Step:
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.
-
Mobile Phase: Isocratic Methanol:Water (70:30) with 0.1% Diethylamine (to suppress ionization of the amine and ensure neutral species dominates).
-
Calibration: Inject 5 reference standards with known LogP values (e.g., Toluene, Naphthalene).
-
Measurement: Inject Amantadine/Memantine samples (1 mg/mL).
-
Calculation:
(Where is retention time and is dead time). Plot Log vs. known LogP to interpolate the sample LogP.
Protocol B: IAM Chromatography (BBB Prediction)
Best for: Predicting CNS penetration specifically.
Principle: Uses Immobilized Artificial Membrane (IAM) columns that mimic the phospholipid bilayer of the BBB better than octanol does.
-
Stationary Phase: IAM.PC.DD2 column (phosphatidylcholine analogs).
-
Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.[4]
-
Output: The retention factor here (
) often shows a stronger correlation ( ) with in vivo brain uptake than standard Octanol LogP.
Biological Implications: The Lipophilicity Trap
While high lipophilicity is desired for BBB crossing, there is a ceiling.
Mechanism of Action & Distribution
The adamantane cage facilitates crossing the BBB via passive diffusion and interaction with organic cation transporters (OCTs). However, excessive lipophilicity (LogP > 4.0) often leads to:
-
Phospholipidosis: The drug accumulates in lysosomes, disrupting lipid metabolism.
-
Metabolic Clearance: Highly lipophilic adamantanes are rapidly oxidized by CYP450 enzymes to become more polar (e.g., hydroxylation), reducing half-life.
Figure 2: Transport mechanisms across the Blood-Brain Barrier and the risk of lysosomal trapping.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
Liu, J., et al. (2011). "Retention behavior of adamantane derivatives in RP-HPLC." Journal of Chromatographic Science.
-
Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. (Data for Amantadine/Rimantadine).[1][5][6][7][8][9]
-
Kaliszan, R., et al. (2013). "IAM Chromatography as a Tool for Prediction of Blood-Brain Barrier Permeability." Molecular Pharmaceutics.
-
PubChem Database. "Compound Summary: Memantine." National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
